molecular formula C5H8Cl2F3N3 B2371135 [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride CAS No. 2094132-56-4

[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride

Cat. No.: B2371135
CAS No.: 2094132-56-4
M. Wt: 238.04
InChI Key: UHIMSQVJAQROOR-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride is a small organic molecule featuring a pyrazole core substituted with a trifluoromethyl group at the 5-position and an aminomethyl group at the 3-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Pyrazole derivatives are known for their versatility in drug discovery, particularly as kinase inhibitors or enzyme modulators, due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)4-1-3(2-9)10-11-4;;/h1H,2,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIMSQVJAQROOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094132-56-4
Record name [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride typically involves the introduction of a trifluoromethyl group to a pyrazole ring. One common method includes the treatment of pyrazole derivatives with trifluoromethylating agents under controlled conditions. For instance, the synthesis of similar compounds has been achieved using trifluoromethyl copper reagents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • The compound has been investigated for its potential as an anticancer agent. Studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with multiple signaling pathways involved in cancer progression. For instance, compounds similar to [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine have shown promise in targeting specific kinases associated with cancer cell proliferation .
  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes and exert antibacterial effects .
  • Neuroprotective Effects :
    • Emerging studies suggest that compounds containing the pyrazole moiety may offer neuroprotective benefits, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems .

Agrochemical Applications

  • Pesticide Development :
    • The unique structure of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride makes it a candidate for the development of new pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact .
  • Herbicide Formulations :
    • Pyrazole derivatives have been explored for their herbicidal properties, particularly in controlling broadleaf weeds without harming cereal crops. This selectivity is crucial for sustainable agricultural practices .

Synthetic Chemistry Applications

  • Intermediate in Synthesis :
    • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis .
  • Development of New Materials :
    • The incorporation of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine into polymer matrices can enhance material properties such as thermal stability and mechanical strength, leading to innovative applications in materials science .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor cell lines via kinase modulation
Antimicrobial EfficacyEffective against Gram-positive bacteria
Neuroprotective EffectsPotential modulation of neurotransmitters
Herbicide DevelopmentSelective action against broadleaf weeds

Mechanism of Action

The mechanism of action of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Pyrazole-Based Methanamine Derivatives

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents on Pyrazole Ring Additional Modifications Molecular Formula Key Applications/Notes References
[5-(Trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride 5-CF₃, 3-NH₂CH₂ Dihydrochloride salt C₅H₈Cl₂F₃N₃ Potential kinase inhibitor scaffold
N-Methyl-1-(1H-pyrazol-5-yl)methanamine dihydrochloride 5-H, 3-NH(CH₃)CH₂ Methylation of amine C₆H₁₂Cl₂N₃ Altered basicity; may affect receptor binding
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride 5-Cl, 1-CH₃, 3-CF₃, 4-NH₂CH₂ Chlorine substitution at 5-position C₆H₇ClF₃N₃ Increased lipophilicity; metabolic stability
[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride Imidazole ring, 4-CF₃, 2-NH₂CH₂ Heterocycle change (imidazole vs. pyrazole) C₅H₈Cl₂F₃N₃ Enhanced hydrogen bonding capacity
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]-methanamine dihydrochloride 5-thienyl, 3-NH(CH₃)CH₂ Thienyl group introduces sulfur C₉H₁₂Cl₂N₃S Potential for π-π stacking in bioactive sites

Biological Activity

[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H7_7Cl2_2F3_3N3_3
  • Molecular Weight : 201.58 g/mol
  • CAS Number : 1402586-42-8

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its role as an inhibitor in enzymatic pathways and its potential therapeutic applications.

Research indicates that compounds containing the trifluoromethyl group can enhance biological activity through:

  • Improved binding affinity to target proteins.
  • Altered pharmacokinetic profiles leading to enhanced bioavailability.
  • Modulation of enzyme activity, particularly in pathways related to cancer and infectious diseases.

Antiparasitic Activity

A study on similar pyrazole derivatives demonstrated significant inhibition of the PfATP4 enzyme, a target for antimalarial drugs. The incorporation of trifluoromethyl groups was noted to enhance the potency of these compounds against malaria parasites (EC50_{50} values as low as 0.010 μM) .

CompoundEC50_{50} (μM)Target Enzyme
Compound A0.010PfATP4
Compound B0.064PfATP4
[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamineTBDTBD

Anticancer Activity

In preclinical trials, compounds with similar structures exhibited synergistic effects when combined with other chemotherapeutic agents. For instance, a derivative with the trifluoromethyl group showed enhanced efficacy against various cancer cell lines, suggesting potential applications in oncology .

Pharmacological Profile

The pharmacological profile of this compound is characterized by:

  • Metabolic Stability : Studies indicate that modifications to the pyrazole structure can enhance metabolic stability in liver microsomes.
  • Aqueous Solubility : The presence of polar functional groups is essential for improving solubility, which is critical for oral bioavailability.

Safety and Toxicology

While the compound shows promising biological activities, safety evaluations are necessary. Preliminary assessments indicate moderate toxicity profiles, necessitating further toxicological studies to ensure safety in clinical applications.

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